N-(2,4-dimethoxyphenyl)-2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethoxyphenyl)-2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetamide, also known as DPI-3290, is a small molecule compound that has been studied for its potential therapeutic applications. This compound has been synthesized and investigated for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Applications De Recherche Scientifique
ACAT Inhibition for Disease Treatment :
- A derivative of this compound, identified as K-604, has been developed as a potent inhibitor of acyl-coenzyme A:cholesterol O-acyltransferase-1 (ACAT-1). This compound exhibits selectivity for ACAT-1 over ACAT-2 and shows promise for treating diseases involving ACAT-1 overexpression (Shibuya et al., 2018).
Antimicrobial and Antioxidant Agents :
- Benzodiazepines bearing benzimidazole/benzothiazole and indole moieties, structurally related to the target compound, have been synthesized and displayed potent antimicrobial and antioxidant activities (Naraboli & Biradar, 2017).
Corrosion Inhibition :
- Certain benzimidazole derivatives have been used as corrosion inhibitors for carbon steel in acidic solutions, demonstrating significant inhibition efficacy and adherence to the Langmuir adsorption isotherm (Rouifi et al., 2020).
Antitumor Activities :
- Novel imidazole acyl urea derivatives, which include a structural component similar to the target compound, have shown significant antitumor activities against human gastric carcinoma cell lines (Zhu, 2015).
SPECT Probes for Peripheral Benzodiazepine Receptors :
- Derivatives of imidazo[1,2-α]pyridines, a class to which the target compound belongs, have been synthesized as selective ligands for Peripheral Benzodiazepine Receptors and used in studies involving Single Photon Emission Computed Tomography (SPECT) (Katsifis et al., 2000).
PI3K/mTOR Dual Inhibitors :
- 6,5-Heterocyclic analogs of the target compound have been investigated as potent inhibitors of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), key targets in cancer therapy (Stec et al., 2011).
Propriétés
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-(2-pyridin-3-ylbenzimidazol-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3/c1-28-16-9-10-18(20(12-16)29-2)24-21(27)14-26-19-8-4-3-7-17(19)25-22(26)15-6-5-11-23-13-15/h3-13H,14H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKABXRKRALBHHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CN2C3=CC=CC=C3N=C2C4=CN=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxyphenyl)-2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.